Anisodine hydrobromide is classified as a tropane alkaloid, specifically a choline receptor antagonist. It is extracted from the roots of Anisodus tanguticus, commonly found in the Qinghai–Tibet Plateau region of China. The compound has garnered attention for its pharmacological properties, particularly in the treatment of various medical conditions such as vascular headaches, retinal vasospasm, and ischemic optic neuropathy . The chemical formula for anisodine is with a molecular weight of approximately 319.35 g/mol .
The synthesis of anisodine hydrobromide involves extracting anisodine from Anisodus tanguticus and converting it into its hydrobromide salt form for enhanced stability and solubility. The extraction process typically utilizes solvents such as methanol or ethanol to isolate the alkaloid from the plant material .
The molecular structure of anisodine hydrobromide features a complex arrangement typical of tropane alkaloids. The core structure includes a bicyclic framework with a nitrogen atom in the ring system.
Anisodine hydrobromide participates in various chemical reactions that can modify its structure and affect its pharmacological properties. Notably:
The mechanism of action of anisodine hydrobromide primarily involves antagonism at muscarinic acetylcholine receptors. This action leads to several physiological effects:
Anisodine hydrobromide exhibits distinct physical and chemical properties:
Anisodine hydrobromide has several significant medical applications:
Ethnobotanical studies confirm that A. tanguticus was selectively harvested during autumn when alkaloid concentrations peaked. The plant’s use followed the principle of "activating blood and resolving stasis" (Huoxue Huayu) in Traditional Chinese Medicine (TCM), targeting microcirculatory disturbances. Parallel applications existed for Anisodus luridus and Scopolia tangutica, though A. tanguticus remained the primary source due to its higher anisodine content [1] [9]. Modern phytochemical analyses validate these practices, identifying anisodine as a structurally unique tropane alkaloid featuring a hydroxylated tropane ring and an ester-linked benzyl moiety (Table 1) [1] [3].
Table 1: Key Botanical Sources of Anisodine
Plant Species | Family | Traditional Use | Major Alkaloids |
---|---|---|---|
Anisodus tanguticus | Solanaceae | Circulatory disorders, pain relief | Anisodine, scopolamine, anisodamine |
Anisodus luridus | Solanaceae | Antispasmodic, analgesic | Cuscohygrine, anisodine derivatives |
Scopolia tangutica | Solanaceae | Shock, inflammatory conditions | Hyoscyamine, anisodine |
The isolation of natural anisodine in the 1960s revealed significant chemical instability and low oral bioavailability, limiting clinical utility. Natural anisodine degrades rapidly under physiological pH due to ester hydrolysis, reducing its plasma half-life to <50 minutes in rabbit models [1] [6]. To address this, Chinese researchers developed anisodine hydrobromide (C₁₇H₂₁NO₅·HBr), a crystalline salt synthesized by reacting anisodine with hydrobromic acid. This derivative offered enhanced solubility and stability while retaining the parent compound’s bioactivity [3] [5].
Synthetic optimization culminated in the Sharpless asymmetric dihydroxylation (AD) route, which enabled stereoselective production of (–)-anisodine from 6-beta-acetyltropine. This method achieved >95% enantiomeric purity and scalable yields (Table 2) [3] [10]. Industrial synthesis now utilizes a four-step process: (1) tropinone synthesis from ornithine/arginine, (2) esterification with phenyllactic acid, (3) chiral resolution, and (4) hydrobromide salt formation. Crucially, synthetic anisodine hydrobromide exists as four stereoisomers (A–D), with the 6S,2′S configuration demonstrating optimal receptor affinity [8] [9].
Table 2: Natural vs. Synthetic Anisodine Hydrobromide
Property | Natural Anisodine | Synthetic Anisodine Hydrobromide |
---|---|---|
Source | Anisodus tanguticus roots | Chemical synthesis (Sharpless AD route) |
Stability | Low (pH-sensitive hydrolysis) | High (crystalline salt form) |
Bioavailability | 10.78% (oral, rabbits) | 80.45% (oral, rats) |
Stereoisomers | Racemic mixture | 4 resolved isomers (6S,2′S most active) |
Key Advantage | N/A | Batch consistency, reduced impurities |
The 1970s–1980s marked the foundational era for anisodine hydrobromide’s mechanism of action studies. In vitro and animal models established its dual anticholinergic and α1-adrenergic antagonism, distinct from atropine. While atropine non-selectively blocks all muscarinic receptors, anisodine hydrobromide preferentially inhibits M1/M3 subtypes and modulates norepinephrine-mediated vasoconstriction. This specificity enables microcirculatory improvement without inducing severe tachycardia or cerebral excitation [3] [6] [9]. Seminal work by Varma & Yue (1986) demonstrated a 40% reduction in vascular resistance in rat aortic rings at 10 μM concentrations, confirming its vasoregulatory activity [3] [9].
Clinical adoption accelerated in the 2000s following trials for ischemic disorders:
Recent advances focus on molecular mechanisms. Anisodine hydrobromide activates the ERK1/2 pathway, upregulating endothelial nitric oxide synthase (eNOS) and reducing IL-6-driven inflammation. It also inhibits neuronal apoptosis in stroke models by suppressing caspase-3 (Zeng et al., 2021) [5] [8].
Table 3: Clinical Research Milestones
Year | Study | Key Finding | Impact |
---|---|---|---|
1986 | Varma & Yue | α1-adrenergic blockade in rat vasculature | Explained vasodilatory effects |
2021 | Wang et al. (Meta-analysis) | Efficacy in ischemic stroke convalescence | Expanded neurovascular indications |
2023 | Frontiers in Pharmacology (Meta-analysis) | NIHSS reduction in AIS (p<0.00001) | Validated acute neuroprotection |
2023 | Multicenter RCT (septic shock) | 28-day mortality reduction (p<0.05) | Established adjuvant role in critical care |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: